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Compound of Interest

Compound Name:
Ethyl 3,4-dihydro-4-

oxoquinazoline-6-carboxylate

Cat. No.: B123697 Get Quote

A Comparative Benchmarking Guide: Ethyl 3,4-
dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for Ethyl 3,4-dihydro-4-oxoquinazoline-6-
carboxylate against established standards in the fields of oncology and anti-inflammatory

research. Due to the limited publicly available biological data for Ethyl 3,4-dihydro-4-
oxoquinazoline-6-carboxylate, this document serves as a foundational resource, presenting

performance data of known standards to facilitate future experimental design and evaluation of

this target compound.

Physicochemical Properties
A summary of the computed physicochemical properties for Ethyl 3,4-dihydro-4-
oxoquinazoline-6-carboxylate is provided below. These properties are crucial for predicting

its pharmacokinetic and pharmacodynamic behavior.
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Property Value

Molecular Formula C₁₁H₁₀N₂O₃

Molecular Weight 218.21 g/mol

Topological Polar Surface Area (TPSA) 72.05 Å²

LogP 1.0998

Hydrogen Bond Acceptors 4

Hydrogen Bond Donors 1

Rotatable Bonds 2

Benchmarking Against Anticancer Standards
Quinazoline derivatives are a well-established class of compounds with significant anticancer

activity, often targeting tyrosine kinases such as the Epidermal Growth Factor Receptor

(EGFR). To benchmark the potential of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate as

an anticancer agent, its cytotoxic activity should be evaluated against standard

chemotherapeutic drugs and targeted therapies.

Standard Anticancer Agents: In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for two

standard anticancer agents, Doxorubicin (a conventional chemotherapeutic agent) and

Gefitinib (an EGFR inhibitor), against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Doxorubicin
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Cell Line Cancer Type IC₅₀ (µM)

A549 Lung Carcinoma 1.50[1]

HeLa Cervical Cancer 1.00[1]

MCF-7 Breast Cancer 2.50[2]

PC3 Prostate Cancer 8.00[1]

HepG2 Liver Cancer 12.2[2]

Table 2: In Vitro Cytotoxicity of Gefitinib

Cell Line Cancer Type IC₅₀ (µM)

PC9 Non-Small Cell Lung Cancer 0.077[3]

HCC827 Non-Small Cell Lung Cancer 0.013[3]

A549 Lung Carcinoma 7.0[4]

H1650 Non-Small Cell Lung Cancer 31.0[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound

on cancer cell lines.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Ethyl 3,4-dihydro-4-oxoquinazoline-6-
carboxylate and standard drugs (Doxorubicin, Gefitinib) in the appropriate cell culture

medium. Replace the existing medium with the medium containing the test compounds.

Incubation: Incubate the plates for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value using non-linear regression analysis.

Relevant Signaling Pathway: EGFR Signaling
Quinazoline derivatives frequently act as inhibitors of the EGFR signaling pathway, which is a

critical regulator of cell proliferation and survival in many cancers.
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Caption: EGFR Signaling Pathway Inhibition.

Benchmarking Against Anti-inflammatory Standards
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The quinazoline scaffold is also present in molecules with anti-inflammatory properties. To

evaluate the potential of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate in this area, its

activity can be compared against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Standard Anti-inflammatory Agents: In Vivo Efficacy
Data
The following table presents the efficacy of two widely used NSAIDs, Diclofenac and

Indomethacin, in the carrageenan-induced paw edema model in rats, a standard assay for

acute inflammation.

Table 3: In Vivo Anti-inflammatory Activity

Compound Dose (mg/kg) Animal Model
Inhibition of Edema
(%)

Diclofenac 5 Rat 56.17[5]

Indomethacin 10 Rat 51.23[6]

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
This in vivo protocol is used to assess the anti-inflammatory activity of a compound.

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week

under standard laboratory conditions.

Grouping and Administration: Divide the animals into groups: a control group (vehicle),

standard groups (Diclofenac or Indomethacin), and test groups receiving different doses of

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. Administer the compounds orally or

intraperitoneally.

Induction of Edema: One hour after compound administration, inject a 1% solution of

carrageenan into the sub-plantar region of the right hind paw of each rat.
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Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular

intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups

compared to the control group.

Relevant Signaling Pathway: NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common

mechanism of action for anti-inflammatory drugs.
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Caption: NF-κB Signaling Pathway Inhibition.

Conclusion
This guide provides a framework for benchmarking Ethyl 3,4-dihydro-4-oxoquinazoline-6-
carboxylate against established standards in anticancer and anti-inflammatory research. The

provided data for standard drugs and detailed experimental protocols offer a starting point for
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the comprehensive evaluation of this compound. Future studies should aim to generate robust

in vitro and in vivo data for Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate to accurately

assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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